Velnacrine Maleate

Catalog No.
S619733
CAS No.
112964-99-5
M.F
C17H18N2O5
M. Wt
330.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Velnacrine Maleate

CAS Number

112964-99-5

Product Name

Velnacrine Maleate

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

InChI

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

NEEKVKZFYBQFGT-BTJKTKAUSA-N

Synonyms

1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate, 1,2,3,4-tetrahydro-9-aminoacridine-1-ol, 1-hydroxytacrine, 9-amino-1,2,3,4-tetrahydroacridin-1-ol, 9-ATHCO, HP 029, HP-029, velnacrine, velnacrine maleate

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Velnacrine maleate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Aminoacridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Velnacrine maleate (CAS 112964-99-5), also known as HP-029, is a reversible acetylcholinesterase (AChE) inhibitor belonging to the aminoacridine chemical class. Structurally, it is the 1-hydroxy derivative of tacrine, formulated as a maleate salt to optimize aqueous solubility and solid-state stability. In laboratory and preclinical settings, velnacrine maleate is primarily procured as a reference standard for cholinergic modulation, neuropharmacology, and as a structural scaffold for developing next-generation anti-dementia agents. The compound exhibits an AChE half-maximal inhibitory concentration (IC50) in the low micromolar range (approximately 3.27 µM), making it a reliable, moderate-affinity baseline material for comparative enzyme kinetic assays . By supplying the compound as a maleate salt rather than a free base, it bypasses the need for harsh organic solvents during formulation, ensuring compatibility with standard physiological buffers and in vivo dosing vehicles [1].

Research Fit

Reversible acetylcholinesterase (AChE) inhibitor tool compound
Tacrine-analog scaffold for structure-activity relationship studies
Supports neuromuscular junction and synaptic transmission research

Substituting velnacrine maleate with its parent compound, tacrine, or with the velnacrine free base introduces severe experimental artifacts and formulation bottlenecks. Tacrine is highly cytotoxic to hepatocytes, which confounds in vitro assays and in vivo safety models by inducing off-target cell death unrelated to its cholinergic mechanism [1]. Velnacrine was specifically engineered with a C1-hydroxyl group to mitigate this hepatotoxicity, providing a cleaner pharmacological profile for neurobiology research. Furthermore, procuring the velnacrine free base instead of the maleate salt results in poor aqueous solubility. Free base formulations often require dimethyl sulfoxide (DMSO) or strong acidification to dissolve, which can shift the assay pH, denature target enzymes, or cause spontaneous precipitation when introduced to neutral biological media [2]. Thus, the maleate salt is strictly required for reproducible, solvent-free aqueous dosing.

Substitution Risk

Mechanistic divergence

Tetanic fade versus depression concentration-response separation may not transfer from velnacrine to tacrine in synaptic models.

Metabolic profile

Extensive human metabolism (~10% unchanged excreted) differs from tacrine; species-dependent excretion requires model-specific review.

Hepatotoxicity endpoint context

Absence of hepatotoxicity observed in velnacrine elderly study contrasts with tacrine's transaminase elevation signal; safety-related endpoints may not transfer.

Hepatocyte Cytotoxicity: Velnacrine vs. Tacrine

A primary driver for selecting velnacrine over its parent compound, tacrine, is its significantly improved in vitro safety profile in hepatic models. Comparative cytotoxicity assays in primary cultured rat, dog, and human hepatocytes demonstrate that the C1-hydroxylation present in velnacrine drastically reduces cell death compared to tacrine [1]. While tacrine induces dose-dependent hepatotoxicity that limits its utility in long-term cellular assays, velnacrine maintains cell viability at equivalent micromolar concentrations, preventing off-target cytotoxic confounding in neuropharmacological screens [1].

Evidence DimensionIn Vitro Hepatocyte Cytotoxicity
Target Compound DataMaintains cell viability at micromolar assay concentrations.
Comparator Or BaselineTacrine (Parent Compound): Induces severe, dose-dependent hepatotoxicity.
Quantified DifferenceSignificantly reduced off-target hepatic cell death compared to tacrine.
ConditionsCultured rat, dog, and human hepatocyte viability assays.

Procuring velnacrine prevents the confounding variable of hepatotoxic cell death in cellular assays, allowing researchers to isolate the true effects of AChE inhibition.

Tetanic Fade Separation
Head-to-head
Velnacrine: ≥170-fold separation between tetanic tension depression (≥1 μM) and tetanic fade (≥170 μM)
Tacrine: no substantial separation (similar concentrations for both)
Distinct synaptic mechanism vs. tacrine
Rat phrenic hemidiaphragm; reported context

Duration of Action: Velnacrine vs. Physostigmine

For in vivo behavioral and cognitive modeling, velnacrine maleate offers a superior pharmacokinetic profile compared to the classic AChE inhibitor physostigmine. In aged macaque models of delayed matching-to-sample (DMTS) performance, a single oral dose of velnacrine maleate (4 to 6 mg/kg) induced a significant improvement in long-delay DMTS (up to 66.7% improvement) that was sustained for 24 hours post-administration [1]. In contrast, physostigmine has a very short half-life, requiring frequent redosing and causing rapid fluctuations in cholinergic tone. The prolonged plasma concentrations of velnacrine (27 to 166 ng/ml at peak, remaining detectable up to 6 hours) make it highly suitable for longitudinal behavioral assays [1].

Evidence DimensionDuration of cognitive improvement in vivo
Target Compound DataMaintains significant DMTS improvement at 24 hours post-dose (4-6 mg/kg PO).
Comparator Or BaselinePhysostigmine: Short duration of action requiring frequent dosing.
Quantified Difference>24-hour sustained efficacy vs. the short-acting profile of physostigmine.
ConditionsAged macaque DMTS paradigm, single oral dose.

A longer duration of action reduces dosing frequency and animal handling stress, ensuring more stable and reproducible data in long-term in vivo cognitive models.

Human Unchanged Excretion
Reported
~10%
unchanged in urine
Extensive metabolism; species-dependent profile
Dogs: 19%; Rats: 33%; Tacrine ~3%

Aqueous Solubility: Maleate Salt vs. Free Base

The selection of the maleate salt form of velnacrine is critical for laboratory processability and formulation stability. The velnacrine free base is poorly soluble in water, necessitating the use of organic solvents like DMSO or strong acids for dissolution, which can precipitate upon dilution in neutral assay buffers . The maleate salt, however, is highly soluble in aqueous media, allowing for the direct preparation of stable stock solutions and dosing vehicles without the use of co-solvents [1]. This ensures that the compound remains in solution at physiological pH, preventing erratic dosing or assay failure due to compound precipitation.

Evidence DimensionAqueous Solubility and Buffer Compatibility
Target Compound DataReadily dissolves in aqueous buffers without co-solvents.
Comparator Or BaselineVelnacrine free base: Requires organic solvents (e.g., DMSO) or acidification.
Quantified DifferenceEliminates the need for >1% DMSO in cellular and enzymatic assays.
ConditionsPhysiological pH assay buffers and in vivo dosing vehicles.

Procuring the maleate salt streamlines assay preparation and eliminates solvent-induced artifacts, ensuring reliable concentration-response curves in biological screens.

Hepatotoxicity Observation
Context-dependent
No hepatotoxicity observed in healthy elderly men (100 mg tid, 28 days)
Safety-related endpoint context; differs from tacrine
Study in healthy subjects; may not reflect disease-state models
ADAS-Cog Change
Reported
2.15 points
vs. placebo (P < 0.001)
Reported cognitive endpoint context
75 mg tid; mild-to-severe AD patients; N=735
Elderly PK Profile
Reported
Dose-proportional Cmax, AUC; steady-state day 2–3
Linear kinetics; 11–30% urinary excretion
Predictable exposure in elderly research models
Healthy elderly men; 25–100 mg bid/tid

In Vitro Hepatotoxicity Screening & Drug Design

Because velnacrine demonstrates significantly reduced cytotoxicity compared to tacrine [1], it is the preferred aminoacridine reference standard for researchers developing next-generation, liver-safe acetylcholinesterase inhibitors. It serves as a structural baseline for evaluating the safety of novel C1-substituted derivatives in HepG2 or primary hepatocyte assays.

Longitudinal In Vivo Cognitive Modeling

Due to its extended duration of action and sustained pharmacokinetic profile (up to 24 hours of efficacy in non-human primates) [2], velnacrine maleate is highly suited for long-term behavioral studies, such as delayed matching-to-sample (DMTS) or Morris water maze paradigms. It provides stable cholinergic modulation without the frequent redosing required by short-acting agents like physostigmine.

Solvent-Free Aqueous Assay Formulation

The high aqueous solubility of the maleate salt form allows for the preparation of solvent-free dosing vehicles and assay buffers [3]. This makes velnacrine maleate ideal for sensitive in vitro enzyme kinetics assays and cell-based screens where organic solvents like DMSO might denature proteins, alter membrane permeability, or interfere with fluorescence readouts.

Application Fit

Application
Selection Property
Validation Focus
Neuromuscular synaptic transmission studies
Concentration-response separation profile
Tetanic depression vs. fade endpoint dissociation
Hepatic safety-related endpoint studies
Hepatotoxicity endpoint context
Absence of transaminase elevation signal in reported elderly study
Cross-species metabolic profiling
Species-dependent unchanged excretion fraction
Human vs. preclinical metabolic fate comparison
Cognitive endpoint benchmarking in AD research
Reported cognitive endpoint change relative to placebo
Effect size comparison with other AChE inhibitors

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

330.12157168 Da

Monoisotopic Mass

330.12157168 Da

Heavy Atom Count

24

UNII

YY1JW04JCB
WR9885GALS
4401EF6U24

MeSH Pharmacological Classification

Cholinesterase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]

Other CAS

118909-22-1
121445-25-8
121445-27-0

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